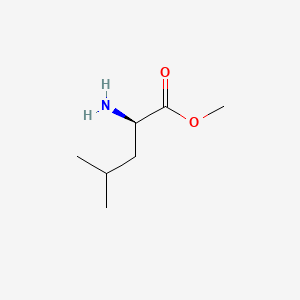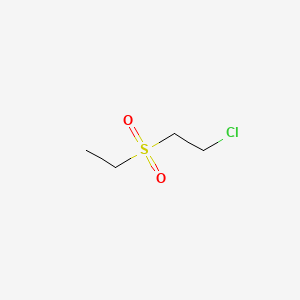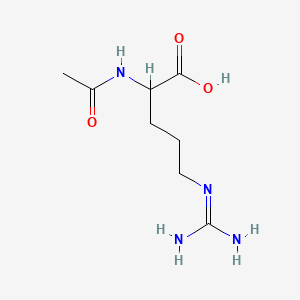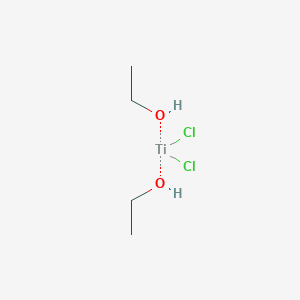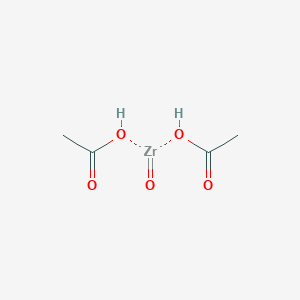
Zirconium, bis(acetato-kappaO)oxo-
概要
説明
“Zirconium, bis(acetato-kappaO)oxo-” is a compound of zirconium . It is also known as Zirconium acetate .
Synthesis Analysis
Zirconium oxo clusters can be synthesized in one step from commercially available zirconium salts and carboxylic acids . They are air and moisture stable molecular catalysts for the atom economic formation of amide bonds directly from non-activated carboxylic acids and amines .Molecular Structure Analysis
The basic structural motif of zirconium oxo clusters are Zr3O(l2-OR)3(OR)3 units . The phosphonate-substituted zirconium oxo clusters Zr6O2(OBu)12(O3PPh)4 and Zr7O2(OiPr)12(O3-PCH2CH2CH2Br)6, with octahedrally coordinated Zr atoms, were synthesized by reaction of zirconium alkoxides with phosphonic acid bis(trimethylsilyl) esters .Chemical Reactions Analysis
Zirconium oxo clusters are valuable building blocks for materials science . They are used to build stimuli-responsive materials, hierarchical structures, and are precursors or intermediates in nanocrystal synthesis . They are also used as catalysts to make or break amide bonds .Physical And Chemical Properties Analysis
The molecular formula of “Zirconium, bis(acetato-kappaO)oxo-” is N2O7Zr . Its average mass is 231.233 Da . Zirconium is resistant to molten sodium hydroxide up to 1,000°C .科学的研究の応用
Nanocatalysts
Zirconium di(acetate) oxide is utilized as a nanocatalyst in chemical reactions. Its high surface area and active sites enhance the rate of chemical reactions, making it an invaluable component in the synthesis of fine chemicals and pharmaceuticals. The compound’s stability under reaction conditions ensures that it can be used in a variety of catalytic processes .
Nanosensors
In the field of nanosensors , Zirconium di(acetate) oxide’s electrical properties are exploited to detect the presence of gases, ions, or organic molecules. These nanosensors are highly sensitive and selective, which is crucial for environmental monitoring, medical diagnostics, and food safety applications .
Adsorbents
Due to its porous structure and high affinity for certain molecules, Zirconium di(acetate) oxide serves as an effective adsorbent . It’s used to remove pollutants from water and air, capture carbon dioxide from emissions, and in the purification of pharmaceuticals .
Dentistry
In dentistry , Zirconium di(acetate) oxide is used to create dental prosthetics and implants. Its biocompatibility, strength, and aesthetic qualities make it a preferred material for dental crowns, bridges, and implant abutments .
Drug Delivery
The compound’s ability to be formed into nanoparticles makes it suitable for drug delivery applications. Zirconium di(acetate) oxide nanoparticles can be engineered to target specific tissues or cells, thereby increasing the efficacy of the drug and reducing side effects .
Biomedical Applications
Zirconium di(acetate) oxide has shown promise in biomedical applications , including tissue engineering. Its mechanical strength and biocompatibility are beneficial in creating biomimetic scaffolds that support the growth and regeneration of tissues .
Electronic Devices
In the electronics industry, Zirconium di(acetate) oxide is used in the manufacturing of thin-film transistors and other components. Its dielectric properties are particularly useful in developing high-performance, low-cost electronic devices .
Energy Storage
Lastly, the dielectric properties of Zirconium di(acetate) oxide make it suitable for energy storage applications. It can be used in capacitors and other energy storage devices due to its ability to withstand high temperatures and maintain stability over a wide range of frequencies .
作用機序
Target of Action
Zirconium di(acetate) oxide, also known as Zirconium, bis(acetato-kappaO)oxo-, is a versatile compound with a wide range of targets. It has been found to have numerous applications as nanocatalysts, nanosensors, and adsorbents . In the biomedical field, it has shown exceptional applications in dentistry and drug delivery .
Mode of Action
The interaction of zirconium di(acetate) oxide with its targets is complex and depends on the specific application. For instance, as a catalyst in organic synthesis, zirconium compounds show high catalytic performance . In the biomedical field, zirconium-based metal–organic frameworks (Zr-MOFs) have been found to be stable with low cytotoxicity and high drug-loading capacity .
Biochemical Pathways
Zirconium di(acetate) oxide affects various biochemical pathways depending on its application. For instance, in the human immune system, cells respond to the presence of zirconium (IV) oxide nanoparticles (ZrO2-NPs) in a specific way . The exact biochemical pathways affected by ZrO2-NPs are still under investigation.
Pharmacokinetics
Zirconia-based nanomaterials are known for their exceptional biomedical applications, suggesting that they have favorable adme properties for certain applications .
Result of Action
The results of zirconium di(acetate) oxide’s action are diverse and depend on its application. For instance, in the biomedical field, zirconia nanoparticles have shown antimicrobial, antioxidant, and anti-cancer activity . They can also exhibit cytotoxic effects on human cells .
Action Environment
The action, efficacy, and stability of zirconium di(acetate) oxide can be influenced by various environmental factors. For instance, the synthesis of zirconia nanoparticles can be affected by the ratio of zirconium nitrate and KOH . Moreover, zirconium compounds are known to be moisture sensitive , which can affect their utility in certain applications.
Safety and Hazards
将来の方向性
Zirconium compounds are an attractive alternative to costly, low abundant metals for the development of inexpensive, readily available, and robust catalysts . The air and moisture stable Zr oxo clusters such as the Zr6O8 species, are of particular interest as they are key building blocks of several Zr-based metal–organic framework (Zr-MOF) catalysts . The molecular level understanding of these clusters contributes to the development of novel catalytic entities, and sustainable approaches to synthetic chemistry .
特性
IUPAC Name |
acetic acid;oxozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDZZAIXBVKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.O=[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894023 | |
| Record name | Bis(acetato)oxozirconium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Zirconium, bis(acetato-kappaO)oxo- | |
CAS RN |
5153-24-2 | |
| Record name | Zirconyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(acetato)oxozirconium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium di(acetate) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



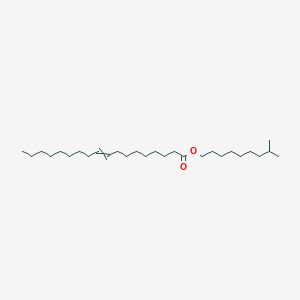

![1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1596111.png)





